molecular formula C19H16ClN3O2 B13854975 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea

1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea

Cat. No.: B13854975
M. Wt: 353.8 g/mol
InChI Key: NFESTQATQXUKRG-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea typically involves the reaction of 3-(Benzyloxy)aniline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea: Unique due to the presence of both benzyloxy and chloropyridinyl groups.

    1-(3-(Benzyloxy)phenyl)-3-(2-methylpyridin-4-yl)urea: Similar structure but with a methyl group instead of a chloro group.

    1-(3-(Benzyloxy)phenyl)-3-(2-fluoropyridin-4-yl)urea: Similar structure but with a fluoro group instead of a chloro group.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(3-phenylmethoxyphenyl)urea

InChI

InChI=1S/C19H16ClN3O2/c20-18-12-16(9-10-21-18)23-19(24)22-15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,21,22,23,24)

InChI Key

NFESTQATQXUKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=NC=C3)Cl

Origin of Product

United States

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